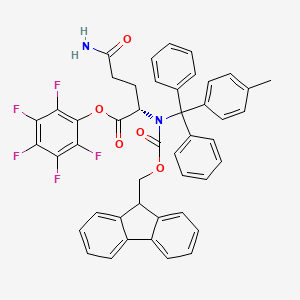
Mtt-N(Fmoc)Gln-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtt-N(Fmoc)Gln-OPfp is a protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features three critical functional groups:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under mild basic conditions (e.g., piperidine) .
- Mtt (4-methyltrityl): Protects the side-chain amine of glutamine, cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid, TFA) .
- OPfp (pentafluorophenyl ester): Activates the carboxyl group for efficient coupling during peptide elongation .
This orthogonal protection strategy enables sequential deprotection, minimizing side reactions during complex peptide assembly. This compound is particularly advantageous in synthesizing peptides requiring selective side-chain modifications, such as glycopeptides or cytotoxic conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the reaction of glutamine with fluorenylmethyloxycarbonyl chloride and pentafluorophenol. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature
Solvent: Dichloromethane or dimethylformamide
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Automated Systems: For precise control of reaction conditions
Purification: Using techniques such as crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: Where the pentafluorophenyl group is replaced by another nucleophile
Deprotection Reactions: Removal of the fluorenylmethyloxycarbonyl group under basic conditions
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base
Deprotection Reactions: Often use piperidine in dimethylformamide to remove the fluorenylmethyloxycarbonyl group
Major Products Formed
Substitution Reactions: Yield substituted glutamine derivatives
Deprotection Reactions: Result in free glutamine with the removal of the protecting groups
Scientific Research Applications
Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis, enabling the formation of complex peptide sequences
Biology: In the study of protein interactions and functions
Medicine: For the synthesis of peptide-based drugs and therapeutic agents
Industry: In the production of peptides for various applications, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino site, ensuring that the peptide chain elongates correctly. The pentafluorophenyl ester facilitates the coupling of glutamine to other amino acids, enhancing the efficiency of the synthesis process.
Comparison with Similar Compounds
The table below compares Mtt-N(Fmoc)Gln-OPfp with structurally related Fmoc-protected amino acid derivatives, focusing on protecting groups, cleavage conditions, and applications:
Key Findings:
Orthogonality :
- Mtt and Trt both protect amines but differ in acid sensitivity. Mtt deprotection (1% TFA) is milder than Trt (90% TFA), reducing side reactions in acid-sensitive peptides .
- OtBu (tert-butyl) is stable to base, making Fmoc-L-Glu(OtBu)-OPfp suitable for synthesizing peptides requiring prolonged exposure to piperidine .
Activating Group Efficiency :
- OPfp esters enhance coupling efficiency due to their electron-withdrawing properties, reducing racemization compared to -OH or -OSu (succinimidyl) esters .
Applications :
- This compound is preferred for peptides requiring sequential deprotection (e.g., branched or labeled peptides) .
- Fmoc-Gln(Trt)-OPfp is cost-effective for routine SPPS but unsuitable for acid-labile sequences .
- Fmoc-L-Glu(OtBu)-OPfp is pivotal in drug delivery systems due to its stability and controlled release under physiological conditions .
Analytical Methods :
- Fmoc loading quantification via UV-vis spectroscopy (λ = 289–301 nm, ε = 5,800–8,021 dm³·mol⁻¹·cm⁻¹) is standardized across derivatives .
Properties
Molecular Formula |
C46H35F5N2O5 |
|---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53(45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35)36(24-25-37(52)54)44(55)58-43-41(50)39(48)38(47)40(49)42(43)51/h2-23,35-36H,24-26H2,1H3,(H2,52,54)/t36-/m0/s1 |
InChI Key |
UAIPSXMAEBAZDJ-BHVANESWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















